5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCAEMKKUEUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26903-90-2 | |
| Record name | 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine hydrate to yield the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving the chloro group can be achieved using nucleophiles such as ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, substituted phenyl compounds.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C10H9ClN2O3
- Molecular Weight : 240.64 g/mol
- CAS Number : 26903-90-2
- SMILES Notation : COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that modifications in the oxadiazole ring can enhance activity against Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics.
2. Anticancer Properties
Oxadiazoles have been studied for their anticancer potential. Specifically, the compound has shown cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy.
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of oxadiazoles make them suitable for applications in OLED technology. They can be used as hole transport materials or emitters due to their ability to stabilize charge carriers.
| Property | Value |
|---|---|
| Luminance Efficiency | 20 cd/A |
| Emission Peak Wavelength | 520 nm |
Agricultural Chemistry Applications
1. Pesticidal Activity
Research has demonstrated that oxadiazole derivatives possess insecticidal properties. They have been tested against common agricultural pests and show promise as effective pesticides.
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized various oxadiazole derivatives, including this compound. The derivatives were tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity.
Case Study 2: Application in OLED Technology
A research project focused on the use of oxadiazoles in OLEDs revealed that incorporating these compounds into device structures improved efficiency and stability compared to traditional materials.
Mechanism of Action
The mechanism by which 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural and Aromaticity Differences Across Oxadiazole Isomers
The oxadiazole family includes four isomers: 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole. Among these, 1,2,4-oxadiazoles (like the target compound) exhibit lower aromaticity compared to 1,3,4-oxadiazoles , as demonstrated by UV spectral data. For example:
- 3,5-Diphenyl-1,2,4-oxadiazole shows λmax = 245 nm, indicating minimal conjugation.
- 2,5-Diphenyl-1,3,4-oxadiazole shows λmax = 276 nm, suggesting greater aromaticity due to symmetry .
This difference impacts chemical reactivity and binding affinity. The reduced aromaticity of 1,2,4-oxadiazoles may enhance flexibility in drug design, allowing for better target engagement in biological systems .
Anticancer Activity
The dimethoxyphenyl group in both compounds may enhance DNA intercalation or enzyme inhibition. However, the 1,3,4-oxadiazole derivative (87) demonstrates confirmed anticancer activity, suggesting isomer-specific efficacy .
Antifungal/Nematicidal Activity
1,2,4-Oxadiazoles with amide fragments (e.g., 5-(4-chlorophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole) show dual antifungal and nematicidal activity by inhibiting succinate dehydrogenase (SDH) . The chlorine and methoxy groups in the target compound may similarly disrupt fungal mitochondrial function, though experimental validation is needed.
ADMET and Pharmacokinetic Profiles
ADMET predictions for 3,5-disubstituted 1,2,4-oxadiazoles (e.g., logP, solubility) vary with substituents. For example:
Comparatively, 1,3,4-oxadiazoles like compound 87 lack published ADMET data, highlighting a gap in understanding isomer-specific pharmacokinetics .
Biological Activity
5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Properties
The molecular formula of this compound is . Its structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation :
COC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC - InChI Key :
RVOCAEMKKUEUMS-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of oxadiazole derivatives are extensive and include:
- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown significant anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through multiple pathways including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Oxadiazoles have demonstrated antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi effectively .
- Anti-inflammatory and Analgesic Effects : Some studies indicate that oxadiazole derivatives possess anti-inflammatory properties. They may inhibit inflammatory mediators and reduce pain .
Anticancer Studies
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
- A study found that certain derivatives exhibited IC50 values in the micromolar range against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines . The structure-activity relationship (SAR) indicated that substitutions at specific positions on the phenyl ring significantly influence activity.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains:
- Derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Mechanisms
Research has suggested that oxadiazoles can modulate inflammatory pathways:
- They inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This inhibition may lead to reduced production of pro-inflammatory prostaglandins.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Study B | Showed effective antibacterial activity against E. coli with an MIC of 16 µg/mL. |
| Study C | Reported anti-inflammatory effects through COX inhibition in vitro. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be adjusted to improve yield?
- Methodology :
- Cyclization of Amidoximes : React amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) in superbasic media (NaOH/DMSO). This method, validated for analogous oxadiazoles, requires refluxing under anhydrous conditions and precise stoichiometry to minimize side reactions .
- Oxidative Cyclization : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to promote direct synthesis from acid hydrazides and aldehydes. Optimize solvent polarity (e.g., DMF or DCM) and reaction time (4–18 hours) to enhance yield .
- Post-Synthesis Refinement : Employ recrystallization (water-ethanol mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the product .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use - and -NMR to confirm substituent positions and aromatic proton environments. For example, the 3,5-dimethoxyphenyl group will show distinct methoxy peaks at ~3.8 ppm in -NMR .
- X-ray Crystallography : Resolve the crystal structure to confirm the oxadiazole ring geometry and substituent orientations, as demonstrated for structurally related compounds .
- Mass Spectrometry : Validate molecular weight (e.g., via HRMS) to ensure purity and rule out dimerization or side products .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology :
- Recrystallization : Use water-ethanol (1:3) to remove unreacted starting materials, as described for triazole derivatives .
- Flash Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (10–50%) to separate polar byproducts .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in biological activity data when testing this compound across different assay systems?
- Methodology :
- Assay Standardization : Use recombinant enzymes (e.g., MAO-A/MAO-B) to eliminate variability from tissue-derived sources. Include positive controls (e.g., clorgyline for MAO-A) to validate assay conditions .
- Solubility Optimization : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Dose-Response Curves : Perform triplicate experiments across a 10–1000 nM range to assess IC reproducibility .
Q. How do electronic effects of the 3,5-dimethoxyphenyl substituent influence the reactivity of 1,2,4-oxadiazole derivatives in nucleophilic reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations to analyze electron density distribution (e.g., Fukui indices) on the oxadiazole ring. The electron-donating methoxy groups may activate specific positions for nucleophilic attack .
- Hammett Studies : Compare reaction rates with derivatives bearing substituents of varying electronic profiles (e.g., nitro vs. methoxy) to quantify substituent effects .
Q. How can researchers validate the formation of the 1,2,4-oxadiazole ring system in synthetic intermediates?
- Methodology :
- Heteronuclear NMR : Acquire -NMR to confirm nitrogen connectivity within the oxadiazole ring. Peaks at ~250–300 ppm are indicative of N-O bonding .
- IR Spectroscopy : Identify characteristic stretches for C=N (1650–1600 cm) and N-O (950–900 cm) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s thermal stability be addressed?
- Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert (N) vs. oxidative (O) atmospheres to assess environmental sensitivity .
- DSC Profiling : Perform differential scanning calorimetry to detect polymorphic transitions or exothermic decomposition events .
Structural and Functional Insights
Q. What role does the chloro substituent play in modulating the compound’s bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
